

BMS-433796: An In-Depth Technical Profile of a Potent γ -Secretase Inhibitor

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Compound of Interest

Compound Name: BMS 433796

Cat. No.: B1684585

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Abstract

BMS-433796 is a potent, orally active small molecule inhibitor of γ -secretase, a multi-subunit protease complex centrally involved in the generation of amyloid- β (A β) peptides. The accumulation of A β in the brain is a pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the target selectivity profile of BMS-433796, detailing its inhibitory activity and the experimental methodologies used for its characterization. The document includes quantitative data on its potency, a description of the key signaling pathways it modulates, and detailed experimental protocols relevant to its evaluation.

Introduction

γ -Secretase is a critical intramembrane aspartyl protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of A β peptides of varying lengths, most notably A β 40 and A β 42. Due to its central role in A β generation, γ -secretase has been a prime therapeutic target for the development of Alzheimer's disease treatments. BMS-433796 has been identified as a potent inhibitor of this enzyme complex. A crucial aspect of the development of any γ -secretase inhibitor is its selectivity profile. This includes not only its potency against APP processing but also its relative activity against other γ -secretase substrates, such as the Notch receptor, and other related proteases. Inhibition of Notch signaling can lead to significant toxicity, making selectivity a key determinant of a compound's therapeutic potential.

Target Selectivity Profile

The primary target of BMS-433796 is the γ -secretase complex. Its inhibitory activity has been quantified through various in vitro and cell-based assays.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory potency of BMS-433796.

Target/Process	Assay Type	Value	Reference
γ -Secretase (cellular A β production)	Cell-based	IC50: 0.3 nM	[1]
A β 40 production	Cell-based (HEK cells overexpressing Swedish mutant APP)	IC50: 0.8 nM	
A β 42 production	Cell-based (HEK cells overexpressing Swedish mutant APP)	IC50: 0.4 nM	
[3H]IN973 Binding	Cell-based	IC50: 1.2 nM	

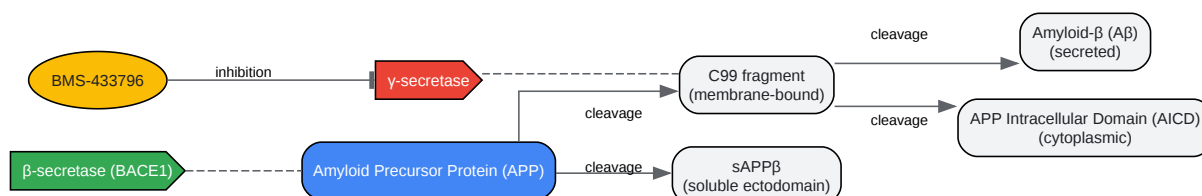
Note: While extensive searches were conducted, specific IC50 values for BMS-433796 against off-targets such as BACE1, Cathepsin D, and particularly the Notch signaling pathway, were not available in the public domain literature reviewed. The selectivity against Notch is a critical parameter for γ -secretase inhibitors. For context, a related Bristol-Myers Squibb compound, Avagacestat (BMS-708163), was shown to have an IC50 of 0.30 nM for A β 40 inhibition and an IC50 of 58 nM for Notch signaling inhibition, demonstrating a 193-fold selectivity.

Signaling Pathways

BMS-433796 primarily impacts two major signaling pathways through its inhibition of γ -secretase: the Amyloid Precursor Protein (APP) processing pathway and the Notch signaling pathway.

Amyloid Precursor Protein (APP) Processing Pathway

The amyloidogenic pathway of APP processing is a sequential enzymatic cascade. Inhibition of γ -secretase by BMS-433796 blocks the final step of this pathway, thereby reducing the production of A β peptides.

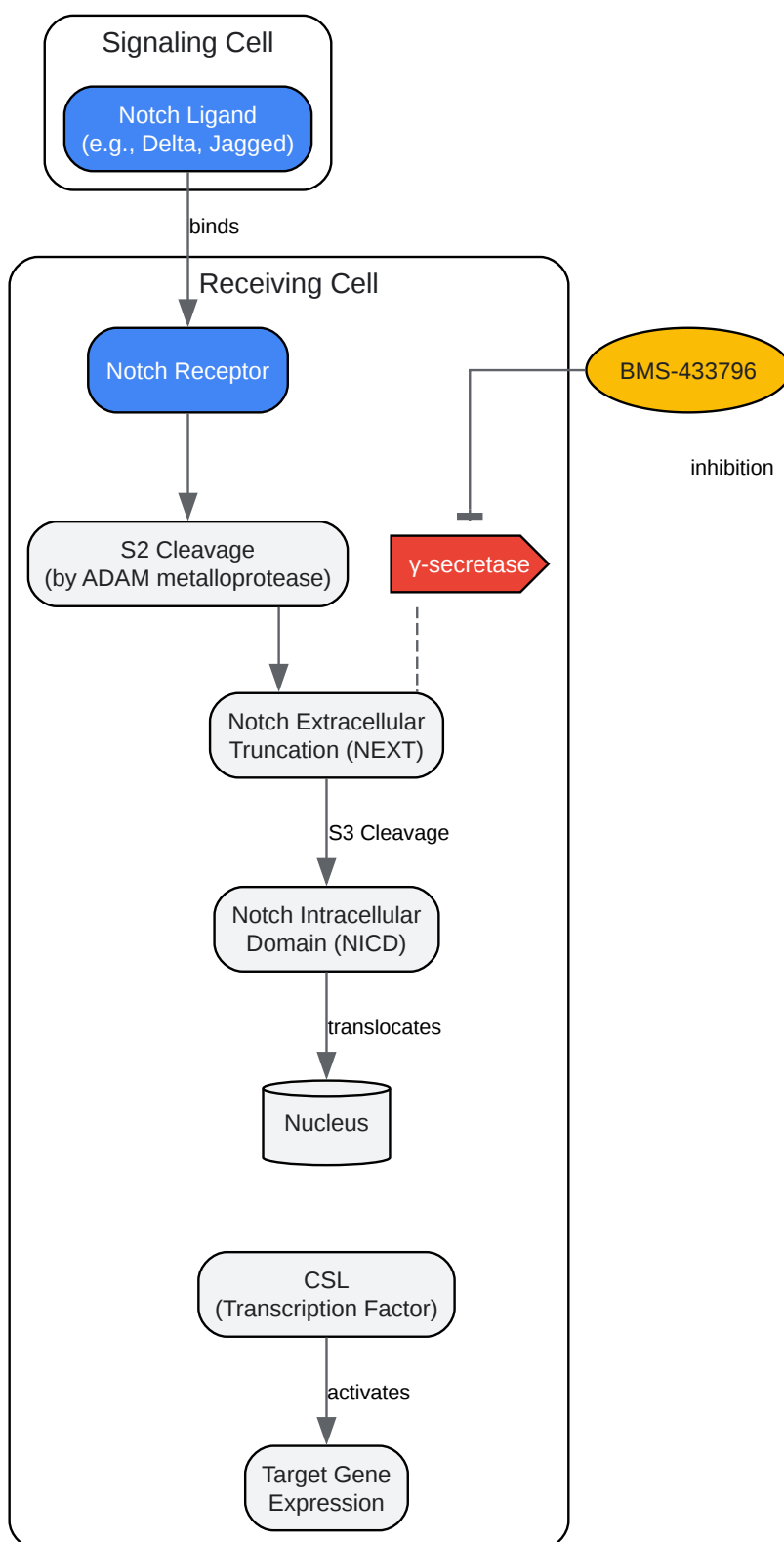


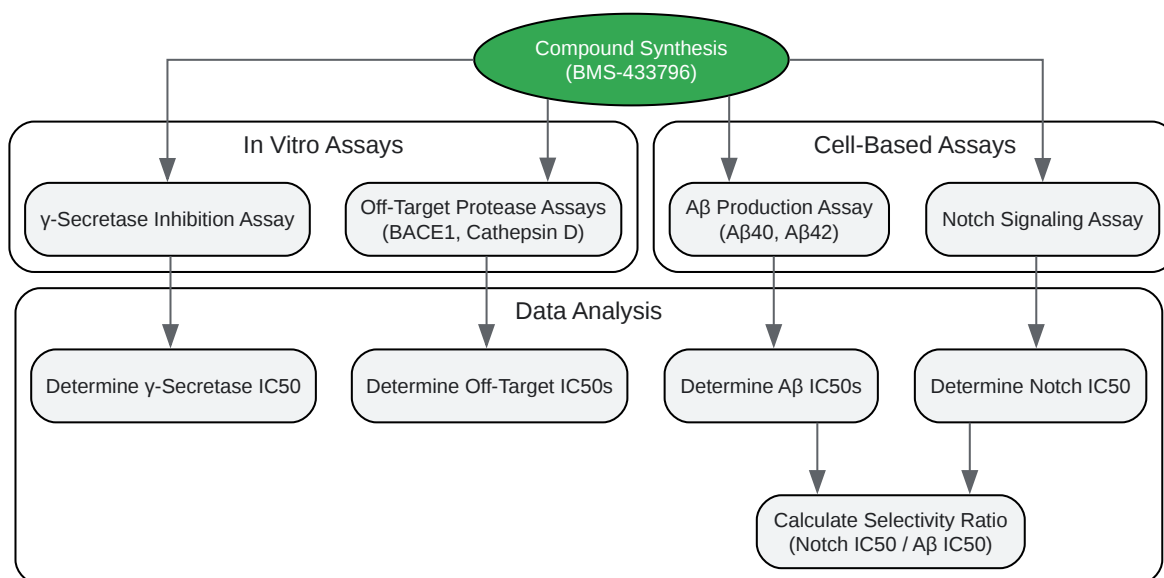
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Figure 1: Amyloid Precursor Protein (APP) Processing Pathway and the inhibitory action of BMS-433796.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for development and tissue homeostasis. γ -Secretase is essential for the final proteolytic cleavage that releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression. Inhibition of γ -secretase by BMS-433796 can disrupt this pathway.





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References

- 1. BMS-433796 | CAS 935525-13-6 [dcchemicals.com]
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